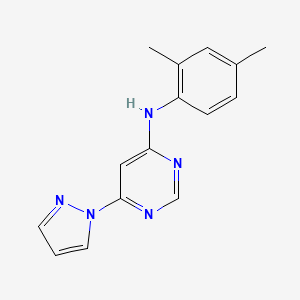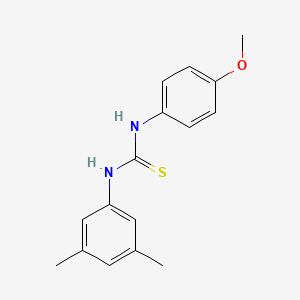
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is predominantly expressed in the outer mitochondrial membrane of glial cells. This molecule has been widely used in scientific research to investigate the role of TSPO in various biological processes.
Mécanisme D'action
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine binds selectively to TSPO, which is predominantly expressed in the outer mitochondrial membrane of glial cells. TSPO has been shown to play a role in the regulation of mitochondrial function, steroidogenesis, and apoptosis. Binding of this compound to TSPO has been shown to modulate these processes, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biological processes, including inflammation, apoptosis, and neurodegeneration. This compound has been shown to reduce inflammation in animal models of arthritis and colitis, as well as to protect against neurodegeneration in models of Parkinson's disease and Alzheimer's disease. This compound has also been shown to modulate steroidogenesis and mitochondrial function, although the exact mechanisms are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages as a research tool, including its high selectivity for TSPO and its ability to cross the blood-brain barrier. However, this compound has several limitations as well, including its relatively low affinity for TSPO and its potential for off-target effects. Additionally, this compound has limited solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research involving N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine and TSPO. One area of interest is the role of TSPO in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. This compound has been shown to protect against neurodegeneration in animal models of these diseases, and further research is needed to elucidate the underlying mechanisms. Another area of interest is the use of TSPO ligands as therapeutic agents for various diseases, including cancer and inflammation. This compound has shown promise in preclinical studies, and further research is needed to evaluate its potential clinical utility. Finally, there is a need for the development of more selective and potent TSPO ligands, which could provide more insight into the role of TSPO in various biological processes.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine can be synthesized via a multi-step process that involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form 2,4-dimethylphenylhydrazone. This intermediate is then reacted with 4-aminoantipyrine in the presence of acetic anhydride to yield this compound.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively used in scientific research to investigate the role of TSPO in various biological processes. TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration. This compound has been used to study the involvement of TSPO in these processes and to evaluate the potential therapeutic benefits of TSPO ligands.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-6-pyrazol-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-11-4-5-13(12(2)8-11)19-14-9-15(17-10-16-14)20-7-3-6-18-20/h3-10H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLVUBMMSIICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=NC=N2)N3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)




![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)


methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)
![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)